molecular formula C9H11N B1140866 Pyridine, 2-methyl-6-(1-propenyl)- (9CI) CAS No. 102877-44-1

Pyridine, 2-methyl-6-(1-propenyl)- (9CI)

Cat. No.: B1140866
CAS No.: 102877-44-1
M. Wt: 133.19034
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-methyl-6-(1-propenyl)- (9CI) is a heterocyclic aromatic organic compound with the molecular formula C9H11N It is a derivative of pyridine, where the 2-position is substituted with a methyl group and the 6-position with a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-methyl-6-(1-propenyl)- (9CI) can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide. This method is favored due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of Pyridine, 2-methyl-6-(1-propenyl)- (9CI) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-methyl-6-(1-propenyl)- (9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the propenyl group to a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the propenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Pyridine, 2-methyl-6-(1-propenyl)- (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-methyl-6-(1-propenyl)- (9CI) involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various biochemical reactions, often acting as a ligand that binds to metal ions or enzymes. This binding can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-methyl-: This compound has a similar structure but lacks the propenyl group.

    Pyridine, 2-methyl-6-(1-methyl-1-propenyl)-: This compound has an additional methyl group on the propenyl side chain.

Uniqueness

Pyridine, 2-methyl-6-(1-propenyl)- (9CI) is unique due to the presence of both a methyl and a propenyl group on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

102877-44-1

Molecular Formula

C9H11N

Molecular Weight

133.19034

Synonyms

Pyridine, 2-methyl-6-(1-propenyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.